molecular formula C10H11N4Na2O8P B3317739 2'-Inosinic acid, disodium salt CAS No. 97259-69-3

2'-Inosinic acid, disodium salt

Cat. No.: B3317739
CAS No.: 97259-69-3
M. Wt: 392.17 g/mol
InChI Key: YYFUNRBWXFOAHV-IDIVVRGQSA-L
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Description

2’-Inosinic acid, disodium salt, also known as disodium inosinate, is a nucleotide derivative commonly used as a flavor enhancer in the food industry. It is the disodium salt of inosinic acid, a purine nucleotide that plays a crucial role in metabolism. The compound is often found in instant noodles, potato chips, and various other snacks, providing the umami taste in synergy with monosodium glutamate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Inosinic acid, disodium salt can be synthesized through the fermentation of sugars such as tapioca starch using specific microorganisms. The fermentation process involves the conversion of these sugars into inosinic acid, which is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods: Commercial production of 2’-inosinic acid, disodium salt can be achieved either through bacterial fermentation or extraction from animal products. The fermentation method is more commonly used due to its efficiency and cost-effectiveness. The process involves cultivating microorganisms in a controlled environment, followed by extraction and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Inosinic acid, disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation.

Common Reagents and Conditions:

Major Products Formed:

    Inosine: Formed through hydrolysis.

    Xanthosine Monophosphate: Formed through oxidation.

    Adenosine Monophosphate and Guanosine Monophosphate: Formed through phosphorylation.

Scientific Research Applications

2’-Inosinic acid, disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

2’-Inosinic acid, disodium salt is often compared with other nucleotide derivatives:

    Disodium Guanylate: Another flavor enhancer used in conjunction with disodium inosinate to provide the umami taste. It is derived from guanosine monophosphate.

    Monosodium Glutamate: A widely used flavor enhancer that works synergistically with disodium inosinate to enhance the umami taste.

    Adenosine Monophosphate: A nucleotide involved in energy transfer and signaling within cells.

These compounds share similar applications in the food industry but differ in their chemical structures and specific roles in metabolism and signaling.

Properties

IUPAC Name

disodium;[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na/c15-1-4-6(16)7(22-23(18,19)20)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFUNRBWXFOAHV-IDIVVRGQSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242829
Record name 2'-Inosinic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97259-69-3
Record name 2'-Inosinic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097259693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Inosinic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Inosinic acid, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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